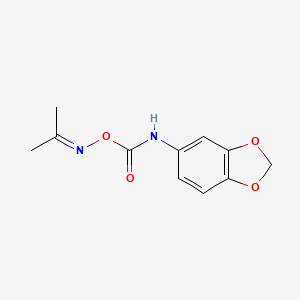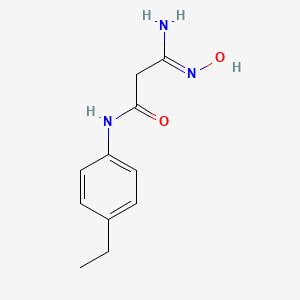
N-(4-Ethylphenyl)-3-(hydroxyamino)-3-iminopropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Propanamide, N-(4-ethylphenyl)-3-(hydroxyamino)-3-imino-(9ci): is a complex organic compound with a unique structure that includes an amide group, an ethyl-substituted phenyl ring, and both hydroxyamino and imino functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Propanamide, N-(4-ethylphenyl)-3-(hydroxyamino)-3-imino-(9ci) typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Amide Bond: The initial step involves the reaction of 4-ethylphenylamine with a suitable acylating agent, such as propanoyl chloride, to form N-(4-ethylphenyl)propanamide.
Introduction of the Hydroxyamino Group:
Formation of the Imino Group: Finally, the imino group is introduced via a reaction with an appropriate reagent, such as an isocyanate or an imine-forming agent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
Propanamide, N-(4-ethylphenyl)-3-(hydroxyamino)-3-imino-(9ci) can undergo various chemical reactions, including:
Oxidation: The hydroxyamino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The imino group can be reduced to form amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like halogens, nitrating agents, or sulfonating agents.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Amines.
Substitution: Halogenated, nitrated, or sulfonated phenyl derivatives.
科学的研究の応用
Propanamide, N-(4-ethylphenyl)-3-(hydroxyamino)-3-imino-(9ci) has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Propanamide, N-(4-ethylphenyl)-3-(hydroxyamino)-3-imino-(9ci) involves its interaction with specific molecular targets and pathways. The hydroxyamino and imino groups can form hydrogen bonds and interact with enzymes or receptors, potentially modulating their activity. The phenyl ring can engage in π-π interactions with aromatic residues in proteins, further influencing the compound’s biological effects.
類似化合物との比較
Similar Compounds
N-(4-ethylphenyl)propanamide: Lacks the hydroxyamino and imino groups, making it less reactive.
N-(4-methylphenyl)propanamide: Similar structure but with a methyl group instead of an ethyl group, affecting its chemical properties.
N-(4-ethylphenyl)-2-hydroxypropanamide: Contains a hydroxy group but lacks the imino group.
Uniqueness
Propanamide, N-(4-ethylphenyl)-3-(hydroxyamino)-3-imino-(9ci) is unique due to the presence of both hydroxyamino and imino groups, which confer distinct reactivity and potential biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable target for research and development.
特性
分子式 |
C11H15N3O2 |
|---|---|
分子量 |
221.26 g/mol |
IUPAC名 |
(3Z)-3-amino-N-(4-ethylphenyl)-3-hydroxyiminopropanamide |
InChI |
InChI=1S/C11H15N3O2/c1-2-8-3-5-9(6-4-8)13-11(15)7-10(12)14-16/h3-6,16H,2,7H2,1H3,(H2,12,14)(H,13,15) |
InChIキー |
SGIBIPQSBBOKGV-UHFFFAOYSA-N |
異性体SMILES |
CCC1=CC=C(C=C1)NC(=O)C/C(=N/O)/N |
正規SMILES |
CCC1=CC=C(C=C1)NC(=O)CC(=NO)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


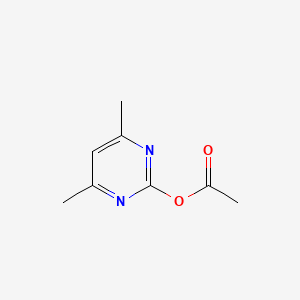
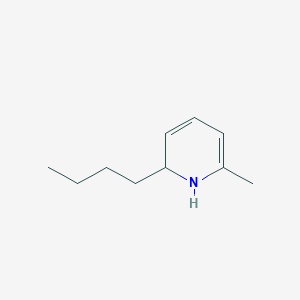
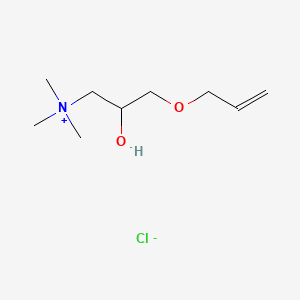
![(2S)-5-[acetyl(hydroxy)amino]-2-[[(2S)-2-[(2,3-dihydroxybenzoyl)amino]-3-hydroxybutanoyl]amino]pentanoic acid](/img/structure/B13790292.png)
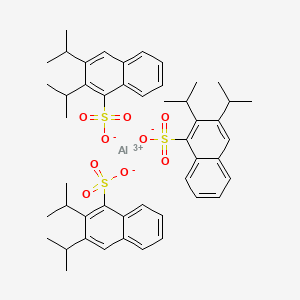
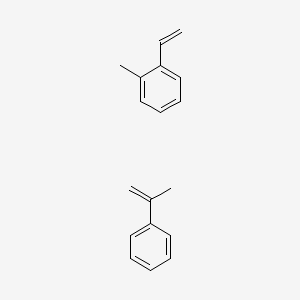

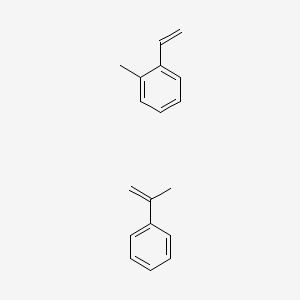
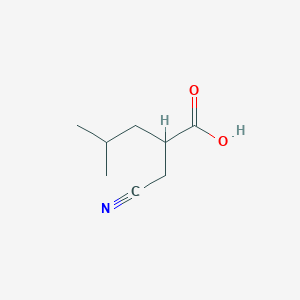

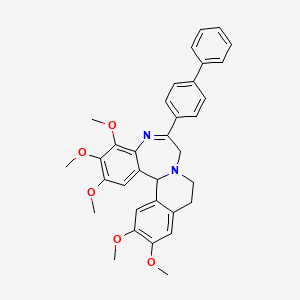

![(4S,5S,9R)-2,2,4-trimethyl-8-methylidene-1,3-dioxaspiro[4.4]nonan-9-ol](/img/structure/B13790349.png)
